Pyridate-d5

Beschreibung

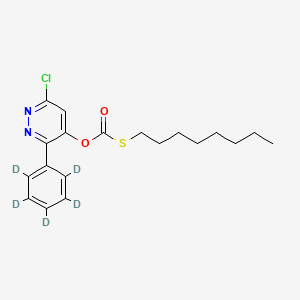

Pyridate-d5 (O-(6-chloro-3-(phenyl-d5)pyridazin-4-yl) S-octyl carbonothioate) is a deuterated analog of the herbicide Pyridate, where five hydrogen atoms in the phenyl group are replaced with deuterium . Its molecular formula is C₁₉H₁₈D₅ClN₂O₂S, with a molecular weight of 383.96 g/mol (vs. 378.92 g/mol for non-deuterated Pyridate). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of Pyridate residues in environmental or biological samples . This compound retains the core pyridazine ring and thioester functional group of Pyridate, ensuring structural and chemical similarity to its parent compound .

Eigenschaften

Molekularformel |

C19H23ClN2O2S |

|---|---|

Molekulargewicht |

383.9 g/mol |

IUPAC-Name |

[6-chloro-3-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-4-yl] octylsulfanylformate |

InChI |

InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3/i7D,8D,9D,11D,12D |

InChI-Schlüssel |

JTZCTMAVMHRNTR-ZZQOZVHYSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NN=C(C=C2OC(=O)SCCCCCCCC)Cl)[2H])[2H] |

Kanonische SMILES |

CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyridate-d5 is synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction. This process involves the reaction of pyridine vapor with heavy water (D2O) under the influence of a palladium catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction is carefully monitored to maintain the desired isotopic purity, which is crucial for its applications in analytical chemistry .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridate-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyridine N-oxide-d5.

Reduction: It can be reduced to form dihydropyridine-d5 derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxide-d5

Reduction: Dihydropyridine-d5 derivatives

Substitution: Various substituted pyridine-d5 derivatives

Wissenschaftliche Forschungsanwendungen

Pyridate-d5 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and catalysts .

Wirkmechanismus

The mechanism of action of pyridate-d5 is primarily related to its role as an NMR probe. The deuterium atoms in this compound provide distinct signals in NMR spectroscopy, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, providing insights into the structure and dynamics of complex systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Pyridate

Structural and Physicochemical Properties

- Deuterium Effects: The substitution of hydrogen with deuterium increases molecular weight and alters vibrational modes, improving detection specificity in isotopic labeling studies.

- Analytical Utility : this compound is preferred in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its near-identical retention time to Pyridate but distinct mass-to-charge (m/z) ratio, enabling precise quantification .

Functional Differences

- Application: Pyridate is a post-emergence herbicide used to control broadleaf weeds in crops like cereals and rice .

- Stability : Deuterium substitution may enhance metabolic stability in biological systems, though this is less relevant for its primary analytical role .

Comparison with Deuterated Pyridine (Pyridine-d5)

Structural and Functional Contrast

- Structural Differences : this compound contains a pyridazine ring (two adjacent nitrogen atoms) and a thioester group, whereas Pyridine-d5 is a simple deuterated aromatic solvent with a single nitrogen atom .

- Applications : Pyridine-d5 is widely used in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which reduces proton interference. In contrast, this compound’s niche lies in agrochemical residue analysis .

Research Findings and Data

Analytical Performance

A 2021 study validated a method for analyzing this compound with ≤2% relative standard deviation (RSD) in precision and ≥98% accuracy in spike-recovery tests, outperforming non-deuterated analogs in complex matrices like soil and plant extracts .

Isotopic Purity

Biosotop Chemicals reports this compound’s isotopic purity as ≥98% D , critical for minimizing interference in quantitative assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.